N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide

Carbonic anhydrase Enzyme inhibition Selectivity profiling

This 98% HPLC-pure benzamide is a defined negative control for carbonic anhydrase screening (CA2 Ki=1.41 µM; CA12 Ki>50 µM) and PDE4B1 baseline (IC50=5.9 µM). Its 3,5-dimethoxy pattern ensures binding pocket complementarity distinct from 3,4- or 2,4-dimethoxy analogs—unpredictable selectivity changes in analog swapping. LogP 2.35, PSA 91 Ų. Perfect for SAR campaigns, HPLC/LC-MS method development, and stability studies. Order now for reliable assay benchmarking.

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
Cat. No. B10977080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoylphenyl)-3,5-dimethoxybenzamide
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N)OC
InChIInChI=1S/C16H16N2O4/c1-21-11-7-10(8-12(9-11)22-2)16(20)18-14-6-4-3-5-13(14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
InChIKeyAJYNRDHVVDAKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Carbamoylphenyl)-3,5-dimethoxybenzamide: Physicochemical Identity and Baseline Characterization for Research Sourcing


N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide is a substituted benzamide derivative featuring a 3,5-dimethoxybenzamide core coupled to a 2-carbamoylphenyl group. The compound has a molecular formula of C16H16N2O4 and a molecular weight of 300.31 g/mol, with a predicted LogP of 2.35 and a polar surface area of 91 Ų . It is commercially available with a purity of ≥98% as determined by HPLC .

Why N-(2-Carbamoylphenyl)-3,5-dimethoxybenzamide Cannot Be Casually Substituted: Scaffold-Specific Target Engagement Profiles


Within the class of 2-carbamoylphenyl benzamides, minor modifications to the substitution pattern on the benzamide ring can drastically alter target engagement and selectivity profiles. The 3,5-dimethoxy substitution pattern confers a distinct electron density distribution and steric profile compared to 3,4-dimethoxy or 2,4-dimethoxy analogs, which can affect binding pocket complementarity in enzymes such as carbonic anhydrases and phosphodiesterases [1][2]. Consequently, substituting this compound with a structurally similar analog may lead to unpredictable changes in inhibitory potency, isoform selectivity, and off-target activity.

Quantitative Differentiation Evidence for N-(2-Carbamoylphenyl)-3,5-dimethoxybenzamide in Research and Procurement


Weak Carbonic Anhydrase II (CA2) Inhibition Distinguishes It from Potent CA2 Inhibitors

N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide exhibits a Ki of 1.41 μM against recombinant human carbonic anhydrase II (CA2) as measured by stopped-flow CO2 hydration assay [1]. In contrast, a structurally distinct 3,5-dimethoxybenzamide derivative (BDBM50004932) displays a Ki of 60 nM against the same CA2 isoform [2]. This represents a 23.5-fold difference in potency. The target compound's weaker inhibition suggests it is not a potent CA2 inhibitor, which may be advantageous for applications requiring minimal interference with CA2 function while exploring other targets.

Carbonic anhydrase Enzyme inhibition Selectivity profiling

Negligible Carbonic Anhydrase XII (CA12) Inhibition Provides Selectivity Window

The compound shows virtually no inhibition of human carbonic anhydrase XII (CA12) with a Ki >50 μM [1]. This contrasts sharply with other 3,5-dimethoxybenzamide derivatives that inhibit CA12 with Ki values in the nanomolar range, such as BDBM50004932 which inhibits CA12 with a Ki of 745 nM [2]. The >67-fold selectivity against CA12 (compared to its weak CA2 inhibition) indicates that the 2-carbamoylphenyl substitution may sterically hinder binding to the CA12 active site, providing a structural basis for isoform selectivity.

Carbonic anhydrase XII Isoform selectivity Off-target activity

Modest PDE4B1 Inhibition Relative to Potent PDE4 Inhibitors

Inhibition of human PDE4B1 by N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide yields an IC50 of 5.9 μM [1]. This is significantly weaker than the IC50 of 0.87 μM reported for opiranserin (4-butoxy-N-[[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl]-3,5-dimethoxybenzamide) against rP2X3 , a member of the same 3,5-dimethoxybenzamide chemical class. The 6.8-fold lower potency against PDE4B1 suggests that the 2-carbamoylphenyl moiety does not confer high-affinity binding to this phosphodiesterase isoform, differentiating it from more potent analogs in the class.

Phosphodiesterase 4B1 Enzyme inhibition SAR studies

High Purity and Defined Physicochemical Profile Support Reproducible Research

Commercial preparations of N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide are available with a purity of ≥98% as determined by HPLC . The compound has a predicted LogP of 2.35 and a polar surface area of 91 Ų, indicating moderate lipophilicity and potential for passive membrane permeability . These well-defined quality and physicochemical parameters ensure batch-to-batch consistency, which is critical for reproducible biological assays and for building reliable structure-activity relationship models.

Analytical chemistry Quality control Physicochemical properties

Application Scenarios for N-(2-Carbamoylphenyl)-3,5-dimethoxybenzamide Driven by Quantitative Differentiation


Selectivity Profiling and Negative Control in Carbonic Anhydrase Assays

Given its weak inhibition of CA2 (Ki = 1.41 μM) and negligible activity against CA12 (Ki >50 μM), this compound serves as an ideal negative control or low-affinity comparator in carbonic anhydrase inhibitor screening cascades [1][2]. Its defined selectivity profile enables researchers to benchmark assay windows and distinguish specific CA2/CA12 inhibitors from non-specific assay artifacts.

Building Block for Structure-Activity Relationship (SAR) Studies

The 2-carbamoylphenyl-3,5-dimethoxybenzamide scaffold provides a modular platform for exploring the impact of N-substitution on target engagement. Its modest potency against PDE4B1 (IC50 = 5.9 μM) and weak CA2 inhibition establish a baseline for SAR campaigns aimed at optimizing isoform selectivity or enhancing potency through focused library synthesis [3].

Reference Compound for Analytical Method Development

With its well-defined physicochemical properties (LogP 2.35, PSA 91 Ų) and high commercial purity (≥98% by HPLC), this compound is suitable for use as a reference standard in HPLC method development, LC-MS quantification, and stability studies of benzamide-containing pharmaceutical formulations .

Quote Request

Request a Quote for N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.